molecular formula C12H8N2O B6365793 4-(3-Cyanophenyl)-2-hydroxypyridine, 95% CAS No. 1261940-45-7

4-(3-Cyanophenyl)-2-hydroxypyridine, 95%

Cat. No. B6365793
CAS RN: 1261940-45-7
M. Wt: 196.20 g/mol
InChI Key: KXKZOGFOLFPAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Cyanophenyl)-2-hydroxypyridine (4-CPH) is a synthetic compound that has been widely studied for its potential applications in scientific research. It has been used in a variety of experiments, ranging from biochemical and physiological studies to lab experiments, in order to understand its mechanism of action and potential benefits.

Scientific Research Applications

4-(3-Cyanophenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to investigate the mechanism of action of various drugs and has been used to study the structure of proteins. It has also been used in the study of cell signaling pathways and the regulation of gene expression. Additionally, 4-(3-Cyanophenyl)-2-hydroxypyridine, 95% has been used in the study of the metabolism of drugs, as well as in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(3-Cyanophenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to interact with proteins and other molecules in the cell, leading to changes in their structure and function. It is also believed to interact with DNA, leading to changes in gene expression. Additionally, 4-(3-Cyanophenyl)-2-hydroxypyridine, 95% has been shown to inhibit the activity of certain enzymes, leading to changes in the metabolism of drugs.
Biochemical and Physiological Effects
4-(3-Cyanophenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to changes in the metabolism of drugs. Additionally, it has been shown to interact with proteins and other molecules in the cell, leading to changes in their structure and function. It has also been shown to interact with DNA, leading to changes in gene expression.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Cyanophenyl)-2-hydroxypyridine, 95% in lab experiments has several advantages. It is a relatively inexpensive compound, making it cost-effective for lab experiments. Additionally, it is a stable compound, making it easy to store and use in experiments. Furthermore, it is a relatively non-toxic compound, making it safe to handle in the lab. However, there are some limitations to using 4-(3-Cyanophenyl)-2-hydroxypyridine, 95% in lab experiments. It is not a very soluble compound, making it difficult to dissolve in aqueous solutions. Additionally, it can be difficult to purify, as it can form a variety of different products when reacted with other compounds.

Future Directions

The potential future directions for 4-(3-Cyanophenyl)-2-hydroxypyridine, 95% are numerous. It could be used to further investigate the mechanism of action of drugs and to study the structure of proteins. Additionally, it could be used to investigate the regulation of gene expression and to develop new drugs. It could also be used to study the metabolism of drugs and to investigate the effects of environmental toxins on the body. Finally, it could be used to study the effects of drugs on the brain and to develop new therapeutic treatments.

Synthesis Methods

4-(3-Cyanophenyl)-2-hydroxypyridine, 95% is synthesized from 4-cyanophenol, an aromatic compound containing a phenol group and a cyanide group, and 2-hydroxy-pyridine, an aromatic compound containing a pyridine ring and a hydroxyl group. The reaction is catalyzed by sodium ethoxide, which is a strong base. The reaction occurs in an inert atmosphere and is usually carried out at room temperature. The reaction yields 4-(3-Cyanophenyl)-2-hydroxypyridine, 95% as the main product, along with some other minor products.

properties

IUPAC Name

3-(2-oxo-1H-pyridin-4-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-9-2-1-3-10(6-9)11-4-5-14-12(15)7-11/h1-7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKZOGFOLFPAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=O)NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682543
Record name 3-(2-Oxo-1,2-dihydropyridin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Cyanophenyl)-2-hydroxypyridine

CAS RN

1261940-45-7
Record name 3-(2-Oxo-1,2-dihydropyridin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.